

JNJ-26076713 alternative small molecule inhibitors

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A Comparative Guide to Small Molecule Inhibitors Targeting the c-Met Pathway, Alternatives to **JNJ-26076713**

For researchers and professionals in drug development, the landscape of small molecule inhibitors targeting the c-Met (mesenchymal-epithelial transition factor) signaling pathway is rapidly evolving. **JNJ-26076713**, a known c-Met kinase inhibitor, represents one approach to targeting this pathway, which is crucial in cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met pathway, through gene amplification, overexpression, or mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancer.[1][3] This guide provides a comparative analysis of prominent alternative small molecule inhibitors to **JNJ-26076713**, focusing on their target profiles, potency, and clinical efficacy, supported by experimental data and methodologies.

Overview of Alternative c-Met Inhibitors

Several alternative small molecule inhibitors targeting the c-Met pathway have been developed, ranging from highly selective inhibitors to multi-targeted tyrosine kinase inhibitors (TKIs). Key alternatives include Cabozantinib, Capmatinib, Tepotinib, and Savolitinib, each with a distinct pharmacological profile and clinical application.

Comparative Performance Data

The following tables summarize the quantitative data for a selection of c-Met inhibitors, providing a basis for comparison of their potency and clinical effectiveness.



Table 1: Inhibitor Target Profile and Potency (IC50)

Inhibitor	Primary Targets	Key Off- Targets	c-Met IC50 (nM)	VEGFR2 IC50 (nM)
Cabozantinib	c-Met, VEGFR2, RET, AXL	KIT, FLT3, TIE-2	4	0.035
Capmatinib	c-Met	-	0.13	>10,000
Tepotinib	c-Met	-	1.9	>10,000
Savolitinib	c-Met	-	<5	-
Foretinib	c-Met, VEGFR2	RON, AXL	0.4	0.9

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are indicative of the inhibitor's potency.

Table 2: Clinical Efficacy in MET-Altered Non-Small Cell Lung Cancer (NSCLC)



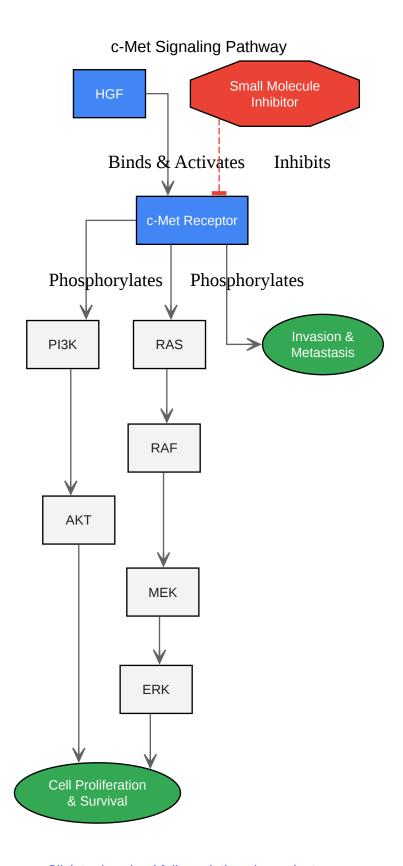
Inhibitor	Clinical Trial	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DOR) (months)
Capmatinib	GEOMETRY mono-1	Treatment-naïve	68%	12.6
Previously treated	41%	9.7		
Tepotinib	VISION	Treatment-naïve	44.9%	15.7 (TBx)
Previously treated	46.6%	12.4 (LBx)		
Savolitinib	Phase 2 Study (with Osimertinib)	EGFRm, MET amplified	32%	8.3
Crizotinib	PROFILE 1001	Treatment-naïve or previously treated	32%	-

ORR indicates the percentage of patients whose tumors shrink or disappear after treatment. DOR measures the length of time that a tumor continues to respond to treatment without the cancer growing or spreading. TBx: Tissue Biopsy, LBx: Liquid Biopsy.[4][5][6]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.





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Caption: Simplified c-Met signaling pathway and the point of intervention for small molecule inhibitors.

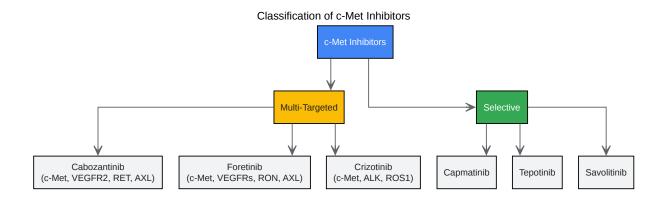
Peptide Substrate Recombinant Kinase (e.g., c-Met) Reaction Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Detection Measure Kinase Activity (e.g., Phosphorylation) Data Analysis Calculate IC50 Value

Kinase Inhibition Assay Workflow

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Caption: A typical workflow for an in vitro kinase inhibition assay to determine the IC50 of a compound.





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Caption: Logical relationship diagram classifying c-Met inhibitors based on their target selectivity.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the potency of a kinase inhibitor is through an in vitro kinase assay. The following is a generalized protocol:

- Reagents and Materials: Recombinant human c-Met kinase, biotinylated peptide substrate,
 ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test inhibitor (serially diluted), and a detection
 reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidinallophycocyanin for TR-FRET).
- Assay Procedure:
 - Add the assay buffer to the wells of a microplate.
 - Add the test inhibitor at various concentrations.
 - Add the recombinant c-Met kinase and the peptide substrate to the wells.



- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the detection reagents and incubate to allow for binding.
- Data Analysis:
 - Measure the signal (e.g., fluorescence) using a plate reader.
 - The signal is proportional to the extent of substrate phosphorylation.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based c-Met Phosphorylation Assay

To assess the inhibitor's activity in a cellular context, a phospho-c-Met assay is often employed:

- Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., GTL-16 gastric carcinoma) in appropriate media.
- Treatment:
 - Seed the cells in a multi-well plate and allow them to adhere.
 - Starve the cells in a serum-free medium.
 - Treat the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).
 - Stimulate the cells with HGF to induce c-Met phosphorylation.
- Lysis and Detection:
 - Lyse the cells and collect the protein lysates.



- Measure the levels of phosphorylated c-Met and total c-Met using an immunoassay method such as ELISA or Western blotting.
- Data Analysis:
 - Quantify the band intensities (for Western blot) or the colorimetric/fluorescent signal (for ELISA).
 - Calculate the ratio of phosphorylated c-Met to total c-Met.
 - Determine the concentration of the inhibitor that reduces HGF-stimulated c-Met phosphorylation by 50% (IC50).

Conclusion

The development of small molecule inhibitors targeting the c-Met pathway has provided significant therapeutic advances for cancers with MET alterations. While **JNJ-26076713** is a notable c-Met inhibitor, a range of alternatives with varying target specificities and potencies are available and under clinical investigation. Cabozantinib and Foretinib offer a multi-targeted approach by co-inhibiting c-Met and VEGFR, which can be beneficial in overcoming resistance mechanisms.[7][8] In contrast, Capmatinib, Tepotinib, and Savolitinib are highly selective for c-Met, potentially offering a more favorable safety profile by minimizing off-target effects.[9][10] [11] The choice of inhibitor depends on the specific cancer type, the nature of the MET alteration, and the patient's prior treatment history. The data and methodologies presented in this guide offer a framework for the objective comparison of these promising therapeutic agents.

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